DDR1-IN-8: A Technical Guide to its Mechanism of Action in Cancer Cells
DDR1-IN-8: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen, a major component of the extracellular matrix (ECM).[1][2] In numerous cancers, including breast, lung, pancreatic, and colon cancer, DDR1 is overexpressed and plays a pivotal role in tumor progression.[1][3][4][5][6] Its activation through collagen binding triggers downstream signaling cascades that regulate critical cellular processes such as proliferation, survival, migration, and invasion.[1][2][7][8] Consequently, DDR1 has emerged as a promising therapeutic target for anticancer drug development.[1] DDR1-IN-8 is a novel small molecule inhibitor that has demonstrated potent anti-tumor activity by targeting DDR1.[9] This technical guide provides an in-depth analysis of the mechanism of action of DDR1-IN-8 in cancer cells, supported by quantitative data, experimental protocols, and visual diagrams of the signaling pathways involved.
DDR1-IN-8: A Potent DDR1/2 Inhibitor
DDR1-IN-8 is a potent, ATP-competitive small-molecule inhibitor of both DDR1 and its closely related family member, DDR2.[9] Its efficacy in blocking the kinase activity of these receptors disrupts the collagen-mediated signaling that cancer cells exploit for their growth and dissemination.
Mechanism of Action in Cancer Cells
The anti-neoplastic effects of DDR1-IN-8 are a direct consequence of its ability to inhibit DDR1 kinase activity, leading to the suppression of key downstream signaling pathways and a cascade of anti-tumor cellular responses.
Inhibition of Core Signaling Pathways
Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating a complex network of intracellular signaling. DDR1-IN-8 blocks this initial activation step, leading to the downregulation of several critical pro-tumorigenic pathways:
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DDR1/PYK2/FAK/SRC Axis: In pancreatic and other cancers, collagen-mediated DDR1 activation stimulates a signaling pathway involving proline-rich tyrosine kinase 2 (PYK2), focal adhesion kinase (FAK), and Src.[3][10] This axis is crucial for cell migration, invasion, and chemoresistance.[3][10] Inhibition of DDR1 by compounds like DDR1-IN-8 abrogates the activation of these downstream kinases.[10]
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MAPK (ERK1/2) Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 branch, is a central regulator of cell proliferation. DDR1 activation has been shown to stimulate the phosphorylation of ERK1/2.[11] DDR1 inhibitors effectively reduce p-ERK1/2 levels, thereby impeding cancer cell proliferation.[11]
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PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is another critical signaling cascade for cell growth, survival, and metabolism. In some cancer contexts, DDR1 signaling has been linked to the activation of this pathway.[1]
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NF-κB Pathway: DDR1 can mediate chemoresistance and enhance cell survival through the activation of the NF-κB signaling pathway, which in turn can induce the expression of pro-survival genes like cyclooxygenase-2 (COX-2).[1][2][8]
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Notch Signaling: There is evidence of crosstalk between DDR1 and the Notch signaling pathway. DDR1 activation can lead to increased levels of nuclear Notch 1, promoting tumor growth.[8]
Resultant Cellular Effects
The blockade of these signaling pathways by DDR1-IN-8 translates into several key anti-cancer effects:
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Inhibition of Proliferation and Survival: By suppressing the ERK1/2 and Akt pathways, DDR1-IN-8 inhibits the uncontrolled proliferation of cancer cells.[1]
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Induction of Apoptosis: DDR1 inhibition can lead to increased apoptosis (programmed cell death) in cancer cells. For example, the DDR1 inhibitor Nilotinib was shown to significantly increase apoptosis rates in breast cancer cell lines.[11]
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Inhibition of Migration and Invasion: DDR1 is a key driver of cancer cell migration and invasion.[1][7] By disrupting the DDR1/PYK2/FAK/SRC axis, DDR1-IN-8 and similar inhibitors effectively block the migratory and invasive capabilities of cancer cells.[3][10][11]
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Modulation of Epithelial-Mesenchymal Transition (EMT): DDR1 activation promotes EMT, a process where epithelial cells acquire mesenchymal characteristics, enhancing their motility and invasiveness.[1] This is often marked by a decrease in E-cadherin and an increase in N-cadherin and vimentin.[1] DDR1 inhibition can reverse these changes, thereby suppressing metastasis.
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Overcoming Chemoresistance: DDR1 expression has been linked to resistance to chemotherapy in various cancers, including pancreatic and ovarian cancer.[3] By inhibiting DDR1, DDR1-IN-8 can re-sensitize cancer cells to cytotoxic agents like gemcitabine.[3]
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Modulation of the Tumor Microenvironment (TME): DDR1 plays a crucial role in the interaction between tumor cells and the surrounding stroma.[1] It can influence the alignment of collagen fibers, creating a physical barrier that prevents the infiltration of anti-tumor immune cells like CD8+ T cells.[12][13] By inhibiting DDR1, it may be possible to remodel the TME to be more permissive to immune attack.
Quantitative Data
The following tables summarize key quantitative data from studies on DDR1 inhibitors.
| Inhibitor | Target(s) | IC50 (DDR1) | IC50 (DDR2) | Reference Cell Lines | Notes |
| DDR1-IN-8 | DDR1/2 | 0.045 µM | 0.126 µM | Not Specified | Potent dual inhibitor.[9] |
| Nilotinib | DDR1, etc. | Not Specified | Not Specified | MCF-7, MDA-MB-231 | IC50 (MCF-7) = 0.403 µM.[11] IC50 (MDA-MB-231) = 0.819 µM.[11] |
| Treatment | Cell Line | Effect | Quantitative Result |
| Nilotinib (500 nM) | MCF-7 | Induction of Apoptosis | 29.60% ± 2.19% apoptotic cells.[11] |
| Nilotinib (500 nM) | MDA-MB-231 | Induction of Apoptosis | 18.75% ± 2.30% apoptotic cells.[11] |
| KI-301690 + Gemcitabine | Pancreatic Cancer Cells | Synergistic inhibition of cell migration and invasion | Data not quantified in abstract.[3] |
| 7rh (DDR1 inhibitor) | AsPC-1 | Reduction of colony formation and migration | Data not quantified in abstract.[10] |
| DDR1 knockdown (siRNA) | AsPC-1 | Reduction of cell migration | Significant reduction observed.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to investigate the mechanism of DDR1 inhibitors.
Cell Culture
Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; AsPC-1, PANC-1 for pancreatic cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[14]
Western Blot Analysis
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Cell Lysis: Cells are treated with the DDR1 inhibitor or vehicle control for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Protein concentration is determined using a BCA assay.
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Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-DDR1, total DDR1, p-ERK, total ERK, E-cadherin, Vimentin, Caspase-3) overnight at 4°C.[11]
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Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
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Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
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Treatment: Cells are treated with various concentrations of the DDR1 inhibitor for 24-72 hours.
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MTT Addition: MTT reagent is added to each well and incubated for 4 hours to allow for formazan crystal formation.
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Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
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Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Flow Cytometry)
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Treatment: Cells are treated with the DDR1 inhibitor or control.
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Staining: Both floating and adherent cells are collected and stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.
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Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative/positive) is quantified using a flow cytometer.[11]
Cell Migration Assay (Transwell Assay)
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Seeding: Cancer cells are resuspended in serum-free media and seeded into the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays).
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Chemoattractant: The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).
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Treatment: The DDR1 inhibitor is added to the upper chamber.
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Incubation: The plate is incubated for 16-24 hours.
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Quantification: Non-migrated cells on the top of the insert are removed. Migrated cells on the bottom of the insert are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Tumor Xenograft Studies
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Cell Implantation: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously or orthotopically injected with cancer cells.[3]
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Tumor Growth: Tumors are allowed to grow to a palpable size.
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Treatment: Mice are randomized into treatment groups and administered the DDR1 inhibitor (e.g., via oral gavage or intraperitoneal injection) or vehicle control.
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Monitoring: Tumor volume and body weight are measured regularly.
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Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or signaling proteins).[3]
Visualizations
Signaling Pathway Diagram
Caption: DDR1 signaling pathway and the inhibitory action of DDR1-IN-8.
Experimental Workflow Diagram
Caption: Workflow for a Transwell cell migration assay.
Logical Relationship Diagram
Caption: Logical flow from DDR1-IN-8 to its anti-cancer effects.
Conclusion
DDR1-IN-8 represents a potent and targeted therapeutic strategy for cancers that are dependent on collagen-DDR1 signaling. Its mechanism of action is centered on the direct inhibition of DDR1 kinase activity, which effectively dismantles the signaling architecture that cancer cells rely on for proliferation, survival, migration, and resistance to therapy. By disrupting the DDR1/PYK2/FAK/SRC, ERK, and NF-κB pathways, DDR1-IN-8 induces a range of anti-tumorigenic effects. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of DDR1-IN-8 and similar inhibitors in the treatment of various solid tumors.
References
- 1. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discoidin domain receptor 1: New star in cancer-targeted therapy and its complex role in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discoidin Domain Receptor 1 Expression in Colon Cancer: Roles and Prognosis Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Receptor Tyrosine Kinase, Discoidin Domain Receptor 1 (DDR1), as a Potential Biomarker for Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | New functions of DDR1 collagen receptor in tumor dormancy, immune exclusion and therapeutic resistance [frontiersin.org]
- 13. DDR1 is identified as an immunotherapy target for microsatellite stable colon cancer by CRISPR screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collagen I Induces Discoidin Domain Receptor (DDR) 1 Expression through DDR2 and a JAK2-ERK1/2-mediated Mechanism in Primary Human Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
